Cell-Cell Fusion and CD4-gp120 Inhibition
In a cell-cell fusion assay measuring inhibition of HIV-1 Env-mediated membrane fusion, NBD-10007 exhibited an IC50 of 3.5 ± 0.7 μM, positioning it as moderately less potent than NBD-09027 (IC50 = 2.3 ± 0.5 μM) but more potent than the original lead NBD-556 (IC50 = 4.3 ± 1.4 μM) [1]. Notably, the CD4-gp120 interaction inhibition IC50 for NBD-10007 was 10.7 ± 0.7 μM, which is approximately 1.7-fold weaker than its cell-cell fusion inhibition, a profile distinct from that of NBD-09027 (6.2 ± 0.8 μM for CD4-gp120 interaction) [1].
| Evidence Dimension | Inhibition of HIV-1 Env-mediated cell-cell fusion |
|---|---|
| Target Compound Data | IC50 = 3.5 ± 0.7 μM |
| Comparator Or Baseline | NBD-09027: IC50 = 2.3 ± 0.5 μM; NBD-556: IC50 = 4.3 ± 1.4 μM; NBD-11008: IC50 = 2.5 ± 0.9 μM; NBD-11009: IC50 = 4.2 ± 0.5 μM |
| Quantified Difference | NBD-10007 is 1.52-fold less potent than NBD-09027; 1.23-fold more potent than NBD-556 |
| Conditions | Cell-cell fusion assay; values are means ± SD from three independent experiments |
Why This Matters
This quantitative profile distinguishes NBD-10007 from both more potent analogs (NBD-09027, NBD-11008) and the original lead compound (NBD-556), enabling researchers to select based on specific potency requirements.
- [1] Curreli F, Kwon YD, Zhang H, Yang Y, Scacalossi D, Kwong PD, Debnath AK. Table 1: IC50 values for cell-cell fusion and CD4-gp120 interaction. Antimicrob Agents Chemother. 2014 Sep;58(9):5478-91. View Source
